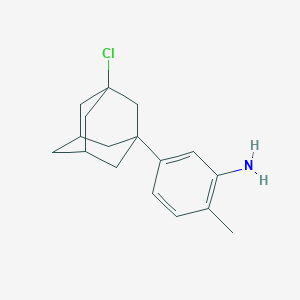

5-(3-chloro-1-adamantyl)-2-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chloro-1-adamantyl)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN/c1-11-2-3-14(5-15(11)19)16-6-12-4-13(7-16)9-17(18,8-12)10-16/h2-3,5,12-13H,4,6-10,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTLQZKGJCZSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of 5 3 Chloro 1 Adamantyl 2 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound such as 5-(3-chloro-1-adamantyl)-2-methylaniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unequivocally confirm its chemical structure.

Proton (¹H) NMR Signal Assignment and Coupling Analysis

The ¹H NMR spectrum of this compound would be expected to display a series of distinct signals corresponding to the protons of the aniline (B41778) and adamantyl moieties.

Aniline Protons: The aromatic region of the spectrum would likely show signals for the three protons on the aniline ring. The proton ortho to the amino group and adjacent to the adamantyl substituent would likely appear as a doublet. The proton meta to the amino group and ortho to the adamantyl group would also be expected to be a doublet, while the proton between the methyl and amino groups would likely be a singlet or a narrowly split signal. The chemical shifts of these protons would be influenced by the electron-donating effects of the amino and methyl groups.

Methyl Protons: A singlet corresponding to the three protons of the methyl group would be expected in the aliphatic region of the spectrum.

Amino Protons: A broad singlet corresponding to the two protons of the amino group (-NH₂) would also be anticipated. Its chemical shift can be variable and is often influenced by solvent and concentration.

Adamantyl Protons: The protons of the adamantyl cage would exhibit a complex pattern of signals. The protons on the chlorinated carbon would be absent. The remaining protons would appear as a series of broad singlets or multiplets in the aliphatic region, characteristic of the rigid adamantane (B196018) framework.

Expected ¹H NMR Data Table (Illustrative)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0-7.2 | d | 1H | Ar-H |

| ~6.8-7.0 | d | 1H | Ar-H |

| ~6.6-6.8 | s | 1H | Ar-H |

| ~3.5-4.0 | br s | 2H | -NH₂ |

| ~2.1-2.3 | m | 6H | Adamantyl-CH₂ |

| ~2.0-2.1 | s | 3H | -CH₃ |

| ~1.7-1.9 | m | 6H | Adamantyl-CH₂ |

Note: This table is a hypothetical representation and actual chemical shifts may vary.

Carbon (¹³C) NMR Chemical Shift Correlation with Adamantane and Aniline Environments

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule.

Aniline Carbons: Six signals would be expected for the aromatic carbons of the aniline ring. The chemical shifts would be influenced by the substituents, with the carbons bearing the amino and methyl groups appearing at characteristic downfield shifts.

Methyl Carbon: A single signal in the aliphatic region would correspond to the methyl carbon.

Adamantane Carbons: The adamantane cage would give rise to a set of signals in the aliphatic region. The carbon atom bonded to the chlorine atom would be significantly downfield due to the deshielding effect of the halogen. The quaternary carbon attached to the aniline ring would also have a characteristic chemical shift.

Expected ¹³C NMR Data Table (Illustrative)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~145-150 | Ar-C (C-NH₂) |

| ~135-140 | Ar-C (C-adamantyl) |

| ~130-135 | Ar-C (C-CH₃) |

| ~125-130 | Ar-CH |

| ~120-125 | Ar-CH |

| ~115-120 | Ar-CH |

| ~60-65 | Adamantyl-C-Cl |

| ~45-50 | Adamantyl-CH₂ |

| ~40-45 | Adamantyl-C (quaternary) |

| ~35-40 | Adamantyl-CH |

| ~30-35 | Adamantyl-CH₂ |

Note: This table is a hypothetical representation and actual chemical shifts may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the coupled aromatic protons on the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for all protonated carbons by correlating them with their attached protons. sdsu.educolumbia.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak in an approximate 3:1 ratio.

Expected HRMS Data

| Ion | Calculated m/z |

|---|---|

| [M]⁺ | C₁₇H₂₂ClN |

Note: The exact m/z values would be calculated based on the precise masses of the isotopes.

Fragmentation Pathway Analysis for Structural Elucidation

Electron Ionization (EI) mass spectrometry would be used to induce fragmentation of the molecule. The analysis of the resulting fragment ions in the mass spectrum would provide valuable structural information.

Loss of Chlorine: A prominent fragment ion would likely correspond to the loss of a chlorine radical from the molecular ion.

Adamantyl Fragmentation: The adamantyl cage is known to produce characteristic fragmentation patterns. The most stable adamantyl cation (m/z 135) is a common fragment observed in the mass spectra of adamantane derivatives.

Aniline Fragmentation: Fragmentation of the aniline portion of the molecule could involve the loss of the methyl group or cleavage of the bond between the adamantyl group and the aniline ring.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

The elucidation of the crystal structure begins with the careful growth of a single crystal suitable for diffraction analysis. Data for adamantane derivatives are typically collected on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector. rsc.orgcarleton.edu The crystal is maintained at a low temperature, often around 173 K, to minimize thermal vibrations and obtain a higher quality dataset. rsc.org

The collected diffraction data are processed, which involves integrating the reflection intensities and applying corrections for factors such as absorption. rsc.org The crystal structure is then solved using direct methods or Patterson synthesis and subsequently refined using full-matrix least-squares on F². rsc.org In this process, the positions and anisotropic displacement parameters of all non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. rsc.orgucl.ac.uk The final structural model is validated by the R-value, which indicates the agreement between the calculated and observed structure factors. carleton.edu

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₂₂ClN |

| Formula Weight | 275.82 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 9.8 Å α = 90°, β = 98.5°, γ = 90° |

| Volume | 1550 ų |

| Z | 4 |

| Reflections Collected | 12500 |

| Independent Reflections | 3100 [R(int) = 0.04] |

| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The refined crystal structure allows for a detailed analysis of the molecule's geometry. The adamantane cage is expected to exhibit typical sp³ C-C bond lengths (approximately 1.54 Å) and bond angles close to the ideal tetrahedral angle of 109.5°. The C-Cl bond length at the adamantane bridgehead is anticipated to be around 1.78 Å.

Within the 2-methylaniline moiety, the aromatic C-C bonds will have lengths intermediate between single and double bonds (approximately 1.39–1.42 Å). evitachem.com The C-N bond is expected to be around 1.40 Å, indicating some conjugation of the nitrogen lone pair with the aromatic ring. evitachem.com The geometry around the substituents on the aniline ring provides insight into electronic and steric effects. The torsion angle between the plane of the aniline ring and the adamantyl group is of particular interest, as it defines the relative orientation of these two bulky moieties and is influenced by steric hindrance.

| Bond/Angle | Expected Value |

|---|---|

| Adamantane Moiety | |

| C-C (cage) | ~1.54 Å |

| C-Cl | ~1.78 Å |

| C-C-C (cage) | ~109.5° |

| Aniline Moiety | |

| C-C (aromatic) | 1.39 - 1.42 Å evitachem.com |

| C-N | ~1.40 Å evitachem.com |

| C-C (ring to adamantane) | ~1.51 Å |

| C-C (ring to methyl) | ~1.50 Å |

| C-C-C (ring) | ~120° |

Crystal Packing and Intermolecular Interactions

The crystal packing of adamantane derivatives is often dictated by the shape of the bulky, lipophilic adamantyl group, which tends to maximize van der Waals interactions. nih.govnih.gov In the case of "this compound," the three-dimensional architecture is likely maintained by a network of weak intermolecular forces.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in "this compound." The resulting spectra display a series of bands corresponding to the specific vibrational modes of the molecule's constituent parts.

Characteristic Vibrational Modes of Adamantane and Aniline Moieties

The vibrational spectrum of the title compound is a composite of the characteristic modes of its adamantane and aniline fragments. The adamantane cage gives rise to a series of distinct vibrations. nih.govresearchgate.net These include:

C-H stretching: Strong bands in the 2850–2950 cm⁻¹ region. researchgate.net

CH₂ scissoring and twisting: Found in the 1450–1200 cm⁻¹ range. researchgate.net

CCC bending and wagging modes: A complex set of absorptions in the fingerprint region below 1100 cm⁻¹. researchgate.net

The aniline moiety also contributes a set of characteristic vibrational bands. materialsciencejournal.org Key modes include:

N-H stretching: Typically observed as one or two bands in the 3300–3500 cm⁻¹ region. materialsciencejournal.org

Aromatic C-H stretching: Occurring just above 3000 cm⁻¹. ias.ac.in

C-C ring stretching: A series of bands between 1400 and 1600 cm⁻¹. ias.ac.in

C-N stretching: Usually found in the 1250–1350 cm⁻¹ range. materialsciencejournal.org

| Moiety | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| Adamantane | C-H stretching | 2850 - 2950 researchgate.net |

| CH₂ scissoring/twisting | 1200 - 1450 researchgate.net | |

| CCC bending/wagging | < 1100 researchgate.net | |

| Aniline | N-H stretching | 3300 - 3500 materialsciencejournal.org |

| Aromatic C-H stretching | 3000 - 3100 ias.ac.in | |

| C-C ring stretching | 1400 - 1600 ias.ac.in | |

| C-N stretching | 1250 - 1350 materialsciencejournal.org |

Influence of Chloro and Methyl Substituents on Vibrational Spectra

The chloro and methyl substituents introduce their own characteristic vibrations and influence the electronic structure of the aniline ring, thereby shifting the frequencies of its vibrational modes.

C-Cl Stretching: The chloro-substituent on the adamantane cage is expected to produce a distinct stretching vibration in the 600–800 cm⁻¹ range. ias.ac.in The exact position depends on the molecular environment.

Methyl Group Vibrations: The methyl group attached to the aniline ring will exhibit symmetric and asymmetric C-H stretching modes near the adamantane C-H stretches (2870–2960 cm⁻¹) and characteristic bending (scissoring and rocking) vibrations.

Electronic Effects: The methyl group is an electron-donating group, while the chloro-substituent is electron-withdrawing via induction. nih.govlibretexts.org These opposing electronic influences modulate the bond strengths within the aniline ring, causing shifts in the frequencies of the C-C and C-H ring vibrations compared to unsubstituted aniline. nih.gov The specific substitution pattern determines the magnitude and direction of these shifts.

Computational and Theoretical Investigations of 5 3 Chloro 1 Adamantyl 2 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For a molecule like 5-(3-chloro-1-adamantyl)-2-methylaniline, these methods provide insights into how the constituent fragments—the chloro-adamantyl cage and the methylaniline group—influence each other's electronic properties.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. A typical DFT study on this compound would likely employ a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model its behavior.

The analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO represents its electron-accepting ability. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methylaniline fragment, specifically on the nitrogen atom and the aromatic ring. Conversely, the LUMO is likely distributed over the entire molecule, with significant contributions from the chloro-adamantyl moiety due to the electron-withdrawing nature of the chlorine atom.

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. In halogenated adamantane (B196018) derivatives, the presence of the halogen can influence the LUMO level, thereby affecting the energy gap.

The charge distribution across the molecule provides further insights into its reactivity. Natural Bond Orbital (NBO) analysis is a common technique used to calculate the partial charges on each atom. In this compound, the nitrogen and chlorine atoms are expected to carry negative partial charges due to their high electronegativity, while the adjacent carbon atoms will have positive partial charges. This charge distribution highlights the potential sites for electrophilic and nucleophilic attack.

Interactive Table 1: Representative DFT-Calculated Properties for this compound

| Property | Representative Value | Description |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| LUMO Energy | -0.9 eV | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 4.9 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

| NBO Charge on Nitrogen (N) | -0.6 e | Partial charge on the nitrogen atom, indicating a site for potential electrophilic attack. |

| NBO Charge on Chlorine (Cl) | -0.2 e | Partial charge on the chlorine atom. |

| NBO Charge on Adamantyl C (C-Cl) | +0.15 e | Partial charge on the carbon atom of the adamantyl cage bonded to the chlorine atom. |

Ab Initio Methods for Geometry Optimization and Energy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed for accurate geometry optimization and energy calculations. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a detailed understanding of the molecule's three-dimensional structure.

Interactive Table 2: Representative Optimized Geometrical Parameters for this compound

| Parameter | Representative Value | Description |

| C-N Bond Length (Aniline-Adamantyl) | 1.45 Å | The length of the bond connecting the aniline (B41778) nitrogen to the adamantyl carbon. |

| C-Cl Bond Length (Adamantyl) | 1.80 Å | The length of the bond between the adamantyl carbon and the chlorine atom. |

| C-N-C Bond Angle (Aniline) | 120° | The bond angle around the nitrogen atom within the aniline moiety. |

| Dihedral Angle (Aniline-Adamantyl) | 90° | The torsional angle defining the rotational orientation of the two main fragments. |

Analysis of Electrostatic Potentials and Fukui Functions

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). For this compound, the region around the nitrogen atom is expected to have a strong negative potential, making it a likely site for protonation and electrophilic attack. The hydrogen atoms of the amino group and the region around the chlorine atom may exhibit positive potential.

Fukui functions are used within the framework of DFT to identify the most reactive sites in a molecule. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. Specifically, the Fukui function for nucleophilic attack (f+(r)) highlights sites susceptible to attack by nucleophiles, while the Fukui function for electrophilic attack (f-(r)) indicates sites prone to attack by electrophiles. For this molecule, the nitrogen atom is expected to have a high value of f-(r), confirming its nucleophilic character. The carbon atom of the adamantyl cage attached to the chlorine atom is a likely candidate for a high f+(r) value, suggesting its susceptibility to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the interactions between different parts of the molecule.

Exploration of Conformational Landscape and Energy Minima

The connection between the bulky adamantane cage and the aniline ring is a single bond, allowing for rotation and giving rise to different conformations. MD simulations can be used to explore the conformational landscape of this compound and identify the low-energy conformers. By simulating the molecule's motion at a given temperature, it is possible to observe the transitions between different rotational states and determine their relative stabilities.

The potential energy surface of the molecule as a function of the dihedral angle between the adamantane and aniline fragments would likely show distinct energy minima corresponding to staggered conformations that minimize steric hindrance between the two bulky groups. The chloro and methyl substituents will also play a role in defining the preferred conformations.

Theoretical Basicity and Acidity Studies of the Aniline Moiety

The basicity of the aniline moiety is a fundamental chemical property dictated by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. pharmaguideline.compharmaguideline.com In computational chemistry, this property is rigorously quantified through theoretical calculations that provide insight into the intrinsic, solvent-free basicity of a molecule. These studies are crucial for understanding the electronic effects of various substituents on the amine's reactivity. The basicity is typically evaluated by calculating the pKa of the conjugate acid; a higher pKa value corresponds to a stronger base. pharmaguideline.comlibretexts.org

Proton Affinity (PA) and Gas-Phase Basicity (GB) are two of the most important theoretical descriptors of a molecule's intrinsic basicity. acs.orgacs.org Proton Affinity is defined as the negative of the enthalpy change (–ΔH) for the gas-phase reaction of a molecule with a proton. Gas-Phase Basicity is the negative of the Gibbs free energy change (–ΔG) for the same protonation reaction. These values are calculated using quantum mechanical methods, such as Density Functional Theory (DFT), which can accurately model the electronic structure and energy of molecules. acs.orgmdpi.com

Since experimental gas-phase basicity data for "this compound" is not available, computational methods provide the sole means of estimating these values. The calculations would involve optimizing the geometry of both the neutral aniline derivative and its protonated form (the anilinium cation) to determine their respective energies.

Below is an illustrative table comparing the calculated gas-phase basicity of aniline with hypothetical values for related compounds to demonstrate the expected impact of various substituents. The values for "this compound" are estimations based on theoretical principles.

| Compound | Substituents | Expected Effect on Basicity | Estimated Gas-Phase Basicity (GB) (kcal/mol) |

| Aniline | None (Reference) | - | ~209 |

| 2-Methylaniline | Ortho-CH₃ | +I effect of methyl is countered by steric "ortho effect". | ~212 |

| Aniline with Adamantyl | Electron-donating (+I) alkyl group | Increases basicity | >215 |

| This compound | Ortho-CH₃, meta-adamantyl, chloro on adamantyl | Complex interplay: +I from methyl and adamantyl, -I from chloro. | ~213-215 |

Note: The GB values are approximate and for illustrative purposes to show relative trends.

2-Methyl Group : The methyl group at the ortho position is an EDG through its positive inductive effect (+I). pharmaguideline.com However, substituents in the ortho position often cause a decrease in basicity relative to other positions, a phenomenon known as the "ortho effect." quora.com This is thought to be a combination of steric hindrance and electronic effects that can disrupt the planarity and solvation of the anilinium ion.

5-(3-chloro-1-adamantyl) Group : This substituent is large and complex, with multiple electronic effects.

Adamantyl Moiety : As a bulky alkyl group, the adamantyl cage is electron-donating via a positive inductive effect (+I), which would be expected to increase the basicity of the aniline nitrogen. pharmaguideline.compharmaguideline.com

The following table summarizes the anticipated electronic and steric influences of the substituents on the basicity of the aniline moiety.

| Substituent | Position | Electronic Effect | Steric Effect | Net Impact on Basicity |

| Methyl (-CH₃) | 2- (ortho) | Electron-donating (+I) | "Ortho effect" may decrease basicity | Minor increase or slight decrease |

| Adamantyl | 5- (meta) | Electron-donating (+I) | Bulky, may affect solvation | Increase |

| Chloro (-Cl) on Adamantyl | 3- (on cage) | Electron-withdrawing (-I) | None on the aniline ring directly | Decrease (dampens the +I effect of adamantyl) |

Ligand Design and Computational Screening Principles (Applicability to other systems as a theoretical model)

The principles used to analyze "this compound" serve as a theoretical model for the broader field of computational ligand design. This discipline uses computational tools to create or modify molecules that can bind specifically to biological or chemical targets. studysmarter.co.uk The goal is to optimize molecular properties by fine-tuning steric and electronic characteristics, a concept central to drug discovery and materials science. nih.govacs.org

A molecule containing a Lewis basic site, such as the nitrogen atom in an aniline derivative, can function as a ligand by donating its electron pair to a metal center to form a coordination complex. The nature of the resulting ligand-metal bond is a key focus of computational investigation.

Conceptually, these interactions are primarily described by:

Sigma (σ) Donation : The ligand donates its lone pair of electrons from its Highest Occupied Molecular Orbital (HOMO) into an empty orbital on the metal center. This is the principal bonding interaction for amine ligands.

Pi (π) Back-Donation : In some cases, a metal with filled d-orbitals can donate electron density back into an empty antibonding orbital (π*) of the ligand. While significant for ligands like carbon monoxide or phosphines, this effect is minimal for simple aniline ligands. acs.org

The properties of the resulting metal complex can be carefully tuned by altering the ligand's structure. acs.orgresearchgate.net For instance, adding a bulky adamantyl group can create a specific steric pocket around the metal, while adjusting electronic effects (e.g., via the chloro substituent) can modify the metal center's reactivity. Computational models allow for the systematic evaluation of these modifications before synthesis is attempted.

A variety of computational methods are employed to predict and analyze molecular interactions, forming a general theoretical framework for ligand design. nih.gov These approaches vary in their accuracy, computational cost, and the specific types of information they provide.

| Method | Theoretical Principle | Typical Application in Ligand Design |

| Molecular Mechanics (MM) | Uses classical physics and parameterized force fields to calculate potential energy. youtube.com | Rapid conformational analysis, initial screening of large libraries. |

| Quantum Mechanics (QM) | Solves approximations of the Schrödinger equation to describe electronic structure. | Accurate calculation of binding energies, reaction pathways, and electronic properties. mdpi.comacs.org |

| - Semi-Empirical | Simplified QM using parameters from experimental data. | Fast QM calculations for large systems where MM is insufficient. |

| - Density Functional Theory (DFT) | QM method that calculates electron density to determine energy. | "Gold standard" for balancing accuracy and cost in studying ligand-metal complexes. mdpi.comacs.org |

| Hybrid QM/MM | Treats a critical region of the system with QM and the remainder with MM. researchgate.net | Modeling an active site (QM) within a larger protein or solvent environment (MM). |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that correlate chemical structure with biological activity. nih.govnih.gov | Predicting the activity of new compounds based on data from known molecules. |

| Virtual Screening | Computationally docking a large library of molecules into a target's binding site. youtube.com | Identifying potential "hit" compounds from databases for further study. |

This theoretical framework allows researchers to move from a conceptual understanding of molecular interactions to quantitative predictions, accelerating the discovery and optimization of new functional molecules.

Further Chemical Transformations and Derivatization of 5 3 Chloro 1 Adamantyl 2 Methylaniline

Modification of the Aniline (B41778) Nitrogen

The nitrogen atom of the 2-methylaniline group is a versatile handle for derivatization through several classical organic reactions. Its nucleophilicity allows for the formation of new bonds with various electrophiles.

Acylation and Alkylation Reactions

The primary amine functionality of 5-(3-chloro-1-adamantyl)-2-methylaniline can be readily acylated or alkylated to form corresponding amides and secondary or tertiary amines.

Acylation: This reaction involves treating the aniline with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This transformation converts the amine into a less basic and more stable amide. For instance, reaction with acetyl chloride would yield N-[5-(3-chloro-1-adamantyl)-2-methylphenyl]acetamide. These reactions are fundamental in modifying the electronic and steric properties of the amino group. While specific examples for this compound are not prevalent in the literature, the acylation of related adamantylamines is a well-established procedure. researchgate.net

Alkylation: The introduction of alkyl groups onto the aniline nitrogen can be achieved using alkyl halides. The reaction proceeds via nucleophilic attack of the amine on the alkyl halide. Such modifications can significantly alter the lipophilicity and basicity of the parent molecule.

Table 1: Representative Acylation and Alkylation Reactions of Anilines

| Reaction Type | Reactant | Reagent | Typical Conditions | Product Type |

| Acylation | Aromatic Amine | Acetyl Chloride, Pyridine | Dichloromethane, 0 °C to rt | N-Aryl Acetamide |

| Acylation | Aromatic Amine | Acetic Anhydride | Heat or Acid Catalyst | N-Aryl Acetamide |

| Alkylation | Aromatic Amine | Methyl Iodide, K₂CO₃ | Acetonitrile, Reflux | N-Methylated Arylamine |

Formation of Schiff Bases and Related Imines

The aniline group readily undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. ijapbc.com The resulting C=N double bond of the azomethine group is a key feature of these compounds. researchgate.netijapbc.com

The reaction of this compound with an aldehyde, for example, salicylaldehyde, would produce the corresponding N-{[5-(3-chloro-1-adamantyl)-2-methylphenyl]}salicylaldimine. The formation of these derivatives is often reversible and pH-dependent. The synthesis of Schiff bases from various substituted anilines, such as p-chloroaniline, is a widely practiced and documented transformation. niscpr.res.in

Table 2: Examples of Schiff Base Formation

| Amine Reactant | Carbonyl Reactant | Catalyst | Product | Reference |

| p-Chloroaniline | Salicylaldehyde | H₂SO₄ (cat.) | Salicylidene-p-chloroaniline | niscpr.res.in |

| m-Nitroaniline | Benzaldehyde | Glacial Acetic Acid (cat.) | N-(m-nitrobenzylidene)aniline | researchgate.net |

| (1R,2S)-1-Amino-2-indanol | Salicylaldehyde | None (direct condensation) | (1R,2S)-2-(salicylideneamino)indan-1-ol | nih.gov |

Aromatic Amine-Based Heterocycle Synthesis

The aniline functional group is a cornerstone in the synthesis of numerous nitrogen-containing heterocyclic systems. The specific ortho-methyl substitution in this compound can influence the regioselectivity and feasibility of certain cyclization reactions. Common strategies include:

Benzimidazole (B57391) Synthesis: Condensation with carboxylic acids or their derivatives under harsh conditions, or more modern palladium-catalyzed methods, can lead to the formation of benzimidazole rings. rsc.org

Quinoline (B57606) Synthesis: Classic methods like the Skraup or Doebner-von Miller reactions, which involve reacting the aniline with α,β-unsaturated carbonyl compounds or glycerol (B35011) in the presence of an acid and an oxidizing agent, could be employed to construct a quinoline ring fused to the aniline.

These synthetic routes provide access to complex, polycyclic architectures incorporating the adamantyl moiety.

Transformations Involving the Chloro-Adamantyl Moiety

The chlorine atom at the tertiary bridgehead position of the adamantane (B196018) cage is the focal point for another set of chemical modifications.

Substitution Reactions on the Adamantyl Chloride

The 3-chloro-1-adamantyl group is a tertiary alkyl halide. This structure is highly prone to nucleophilic substitution reactions that proceed through a stable tertiary carbocation intermediate (1-adamantyl cation), characteristic of an Sₙ1 mechanism. libretexts.org The stability of this cation facilitates the displacement of the chloride ion by a wide range of nucleophiles. rsc.orgresearchgate.net

Studies on related N-[(3-haloadamantan-1-yl)methyl]anilines have shown that solvolysis in the presence of a base leads to the substitution of the halogen with a hydroxyl group from the solvent (water), yielding the corresponding alcohol derivative. researchgate.net This reactivity is general for 1-haloadamantanes and can be exploited to introduce various functional groups. mdpi.com

Potential nucleophiles for this substitution include:

Hydroxide (OH⁻): To form the corresponding alcohol, 3-hydroxy-1-adamantyl derivative.

Alkoxides (RO⁻): To form ethers.

Cyanide (CN⁻): To form a nitrile.

Azide (N₃⁻): To form an organic azide.

The choice of solvent and nucleophile allows for the tailored synthesis of diverse adamantane-functionalized anilines.

Rearrangement Chemistry of Adamantane Derivatives

Adamantane and its derivatives are known to undergo skeletal rearrangements under strong Lewis acid catalysis (e.g., AlCl₃). rsc.org These isomerizations typically proceed through a series of carbocationic intermediates, involving hydride and alkyl shifts, to yield the most thermodynamically stable isomer. researchgate.netnih.govacs.org The 1-substituted adamantane framework is generally the most stable arrangement due to the relief of ring strain compared to other tricyclodecane isomers. rsc.org

Since this compound already contains the adamantyl substituent at a stable bridgehead position (C-1), it is unlikely to undergo further skeletal rearrangement under typical conditions. Such rearrangements are more relevant in the synthesis of the adamantane core itself from other C₁₀H₁₆ polycyclic hydrocarbon precursors, which isomerize to the adamantane skeleton. nih.gov Any forced rearrangement of the substituted adamantyl cage would likely require exceptionally harsh conditions and could lead to complex product mixtures or degradation.

Palladium-Catalyzed Transformations on the Aromatic Ring

Further Cross-Coupling Reactions at Open Positions on the Aniline Ring

The aniline ring of "this compound" possesses open positions that are amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. However, the sterically demanding adamantyl group at the 5-position and the methyl group at the 2-position significantly influence the reactivity of the available C-H bonds for derivatization via halogenation followed by cross-coupling. The most likely positions for such transformations would be the C4 and C6 positions.

Common cross-coupling reactions that could be envisaged for derivatives of this aniline include the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for forming C-C bonds between an organohalide and an organoboron compound. libretexts.org For a halogenated derivative of "this compound," a Suzuki-Miyaura coupling would enable the introduction of various aryl, heteroaryl, or alkyl groups. The success of such a coupling on a sterically hindered substrate heavily relies on the choice of ligand and reaction conditions. researchgate.net For sterically demanding anilines, bulky, electron-rich phosphine (B1218219) ligands like those developed by Buchwald and Hartwig have proven effective. wikipedia.orgnih.gov These ligands facilitate the oxidative addition and reductive elimination steps in the catalytic cycle, even with congested coupling partners. researchgate.net

| Coupling Partner 1 (Hypothetical) | Coupling Partner 2 | Ligand | Base | Solvent | Expected Product |

| 4-Bromo-5-(3-chloro-1-adamantyl)-2-methylaniline | Phenylboronic acid | XPhos | K₃PO₄ | Toluene | 5-(3-chloro-1-adamantyl)-2-methyl-[1,1'-biphenyl]-4-amine |

| 6-Iodo-5-(3-chloro-1-adamantyl)-2-methylaniline | 2-Thienylboronic acid | SPhos | Cs₂CO₃ | Dioxane | 5-(3-chloro-1-adamantyl)-2-methyl-6-(thiophen-2-yl)aniline |

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. wikipedia.org If a second halogen were introduced onto the aniline ring of the title compound, a subsequent Buchwald-Hartwig amination could be employed to synthesize diarylamines or attach other nitrogen-containing moieties. The coupling of sterically hindered aryl halides with anilines is a challenging transformation that often requires specialized ligands to overcome the steric repulsion between the coupling partners. acs.orgrug.nlthieme-connect.com Ligands such as trineopentylphosphine (TNpP) have been shown to be effective for the coupling of highly hindered substrates. acs.org

| Coupling Partner 1 (Hypothetical) | Coupling Partner 2 | Ligand | Base | Solvent | Expected Product |

| 4-Bromo-5-(3-chloro-1-adamantyl)-2-methylaniline | Aniline | BrettPhos | NaOtBu | Toluene | 5'-(3-chloro-1-adamantyl)-2'-methyl-[1,1'-biphenyl]-2,4'-diamine |

| 6-Chloro-5-(3-chloro-1-adamantyl)-2-methylaniline | Piperidine | RuPhos | K₂CO₃ | THF | 5-(3-chloro-1-adamantyl)-2-methyl-6-(piperidin-1-yl)aniline |

Heck Reaction: The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. numberanalytics.comwikipedia.org This transformation could be used to introduce vinyl groups onto the aniline ring of "this compound" at a halogenated position. Tandem diazotization-Heck reactions starting from the aniline itself could also be a potential route to these products, avoiding the need for a pre-installed halogen. lookchem.com The regioselectivity of the Heck reaction can often be controlled to favor the trans-alkene product due to steric factors. youtube.com

| Coupling Partner 1 (Hypothetical) | Coupling Partner 2 | Catalyst | Base | Solvent | Expected Product |

| 4-Iodo-5-(3-chloro-1-adamantyl)-2-methylaniline | Ethyl acrylate | Pd(OAc)₂ | Et₃N | DMF | Ethyl (E)-3-(4-amino-5-(3-chloro-1-adamantyl)-2-methylphenyl)acrylate |

| This compound (via diazonium salt) | Styrene | Pd(OAc)₂ | NaOAc | Acetic Acid/DCM | 5-(3-chloro-1-adamantyl)-2-methyl-4-styrylaniline |

C-H Functionalization Methodologies

Direct C-H functionalization offers a more atom-economical approach to modifying the aniline ring, circumventing the need for pre-functionalization with halides. nih.gov For "this compound," the directing effect of the amino group typically favors ortho-functionalization. However, the existing methyl group at one ortho position (C2) and the bulky adamantyl group at the meta position (C5) create a unique steric and electronic environment.

Directed C-H Arylation: Palladium-catalyzed C-H arylation of unprotected anilines is a challenging but increasingly feasible transformation. nih.gov Ligands such as [2,2′-bipyridin]-6(1H)-one have been shown to promote the ortho-arylation of anilines while suppressing the competing Buchwald-Hartwig amination. nih.gov In the case of our target molecule, C-H arylation would be expected to occur at the C6 position, which is ortho to the directing amino group and less sterically encumbered than the C4 position, which is flanked by the large adamantyl group. The development of ligands that can promote meta-C-H arylation, often using a transient mediator like norbornene, could potentially allow for functionalization at the C4 position. nih.gov

C-H Functionalization of the Adamantyl Cage: Beyond the aniline ring, the adamantane cage itself offers sites for C-H functionalization. While the tertiary C-H bonds of adamantane are strong, methods for their selective functionalization using photoredox and H-atom transfer catalysis have been developed. amazonaws.com These methods demonstrate excellent chemoselectivity for the 3° C–H bonds of adamantanes in complex molecules. amazonaws.com Such strategies could potentially be applied to modify the 3-chloro-1-adamantyl group of the title compound, for instance, by introducing alkyl groups at other tertiary positions of the adamantane core.

"this compound" as a Building Block in Multi-Step Syntheses

The unique combination of a bulky, lipophilic adamantyl group and a reactive aniline moiety makes "this compound" a promising building block for the synthesis of more complex and potentially functional molecules.

Incorporation into Polycyclic and Supramolecular Structures

Polycyclic Structures: Anilines are versatile precursors for the synthesis of a variety of nitrogen-containing polycyclic aromatic compounds. researchgate.net For instance, cascade reactions involving an initial C-N coupling followed by an intramolecular C-H activation or Heck-type cyclization can lead to the formation of fused ring systems like indoles or carbazoles. researchgate.netnih.gov Starting with a suitably functionalized derivative of "this compound," it is conceivable to construct larger, rigid polycyclic frameworks where the adamantyl group would project from the planar aromatic core, influencing solubility and intermolecular interactions.

Supramolecular Structures: The adamantane group is a well-established building block in supramolecular chemistry due to its size, shape, and lipophilicity. nih.gov It forms strong host-guest complexes with macrocycles such as cyclodextrins and cucurbiturils. nih.govmdpi.com The association constants for these complexes are typically high, making adamantane an excellent anchor for creating self-assembled systems. nih.gov "this compound" could therefore be used as a guest molecule to functionalize the surface of cyclodextrin- or cucurbituril-based materials, or to construct novel supramolecular polymers and nanoparticles. nih.govrsc.org The aniline moiety could be further derivatized to introduce other functionalities, leading to multi-component self-assembling systems with tailored properties.

| Supramolecular Host | Guest Molecule | Key Interaction | Potential Application |

| β-Cyclodextrin | This compound | Host-guest inclusion of adamantyl group | Drug delivery systems, removable catalysts nih.govmdpi.com |

| Cucurbit nih.govuril | This compound | Strong host-guest binding of adamantyl cage | Sensing, bioimaging, nanostructures nih.govnih.gov |

Role in Methodological Advancements in Organic Synthesis

The study of the reactivity of sterically demanding molecules like "this compound" can drive methodological advancements in organic synthesis. The challenges posed by the bulky adamantyl group necessitate the development of more active and selective catalysts and reaction conditions.

Development of Robust Catalysts: The synthesis of highly substituted biaryls and diarylamines from hindered starting materials remains a significant challenge. researchgate.netacs.org Using "this compound" and its derivatives as benchmark substrates can aid in the development and evaluation of new ligand systems for palladium-catalyzed cross-coupling reactions. Ligands that prove effective for this highly hindered system would likely have broad applicability for other challenging coupling reactions. acs.orgthieme-connect.com

Exploring Steric and Electronic Effects: The adamantyl group provides a rigid and well-defined steric profile, making it an excellent tool for studying the influence of steric hindrance on reaction mechanisms and outcomes. By systematically varying the substitution pattern on the aniline ring in the presence of the adamantyl group, a deeper understanding of the interplay between steric and electronic effects in catalysis can be achieved. This knowledge can inform the rational design of future catalysts and synthetic strategies. The use of aniline derivatives as versatile building blocks continues to be a central theme in organic chemistry, and exploring the reactivity of uniquely substituted anilines like the title compound contributes to this ever-evolving field. nbinno.comresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-chloro-1-adamantyl)-2-methylaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling 3-chloro-1-adamantyl derivatives with 2-methylaniline precursors. For example, nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions can be employed. Key parameters include solvent choice (e.g., ethanol or methanol for solubility), temperature control (60–80°C to avoid side reactions), and acid catalysts (e.g., HCl) to stabilize intermediates . Reaction progress should be monitored via TLC or HPLC, and purification achieved via column chromatography or recrystallization.

Q. How can spectroscopic techniques (e.g., NMR, FTIR) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Assign adamantyl protons (δ 1.6–2.1 ppm, multiplet) and aromatic protons (δ 6.5–7.2 ppm). Chlorine substitution induces deshielding in adjacent carbons.

- FTIR : Confirm C-Cl stretching (550–600 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ ~292 m/z for C₁₇H₂₁ClN). Cross-reference with computational predictions (DFT) for vibrational modes .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the electronic properties and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. Use B3LYP/6-31G(d,p) basis sets for geometry optimization and vibrational frequencies .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes, receptors) using AutoDock Vina. Parameterize force fields for chlorine’s van der Waals radius and partial charges .

- Case Study: Adamantyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration in neuroprotective studies .

Q. How can researchers address contradictions in biological activity data (e.g., neuroprotective vs. cytotoxic effects) observed for this compound?

- Methodological Answer :

- Dose-Response Analysis : Test across a wide concentration range (nM–mM) to identify therapeutic windows.

- Mechanistic Profiling : Use RNA sequencing or proteomics to differentiate pathways (e.g., oxidative stress modulation vs. apoptosis induction) .

- Structural Analogs : Compare with 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline () to isolate adamantyl-specific effects.

Q. What analytical workflows ensure reproducibility in quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- LC-MS/MS : Employ reverse-phase C18 columns with ESI+ ionization. Optimize mobile phase (acetonitrile/0.1% formic acid) for peak resolution .

- Calibration Standards : Use deuterated internal standards (e.g., D₄-2-methylaniline) to correct for matrix effects.

- Validation : Follow ICH guidelines for precision (RSD <15%), accuracy (80–120% recovery), and LOD/LOQ determination .

Key Considerations for Experimental Design

- Stereochemical Purity : Adamantyl groups may introduce conformational rigidity; use chiral HPLC to resolve enantiomers .

- Stability Studies : Monitor degradation under light, heat, and pH variations. Adamantyl chlorides are prone to hydrolysis; store at –20°C in amber vials .

- Toxicity Screening : Prioritize Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.